3-(Bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide
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Overview
Description
3-(Bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide: is a chemical compound with the molecular formula C7H6Br2F3N. It is a derivative of pyridine, characterized by the presence of bromomethyl and trifluoromethyl groups. This compound is often used in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide typically involves the bromination of 3-methyl-5-(trifluoromethyl)pyridine. The reaction is carried out using bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as recrystallization or chromatography, helps in obtaining the compound with high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in 3-(Bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in suitable solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or amines are formed.
Oxidation Products: Various oxidized derivatives, including aldehydes or carboxylic acids, can be obtained.
Reduction Products: Reduced derivatives, such as alcohols or hydrocarbons, are formed.
Scientific Research Applications
Chemistry: 3-(Bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide is used as a building block in the synthesis of complex organic molecules. It is valuable in the development of new pharmaceuticals and agrochemicals due to its reactivity and functional groups.
Biology: In biological research, the compound is used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment. This modification can help in studying the structure and function of these biomolecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit biological activity and can be explored for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of intermediates for various chemical processes.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the pyridine ring. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
4-Bromo-3-(trifluoromethyl)pyridine hydrobromide: This compound has a similar structure but differs in the position of the bromomethyl group.
2-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide: Another structural isomer with the bromomethyl group at a different position.
3-(Bromomethyl)pyridine hydrobromide: Lacks the trifluoromethyl group, making it less reactive in certain applications.
Uniqueness: 3-(Bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide is unique due to the presence of both bromomethyl and trifluoromethyl groups, which confer distinct reactivity and stability. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
3-(bromomethyl)-5-(trifluoromethyl)pyridine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N.BrH/c8-2-5-1-6(4-12-3-5)7(9,10)11;/h1,3-4H,2H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRWMRBFOUQKLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)CBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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